4,6-Diazaspiro[2.4]heptane-5,7-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diazaspiro[2.4]heptane-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-5(1-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQQTTKVAOJNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-34-5 | |
| Record name | 4,6-diazaspiro[2.4]heptane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4,6 Diazaspiro 2.4 Heptane 5,7 Dione
General Synthetic Strategies for Spiro[2.4]heptane Ring Systems
The construction of the spiro[2.4]heptane skeleton, which fuses a cyclopropane (B1198618) and a cyclopentane (B165970) ring at a single carbon atom, relies on a variety of established synthetic methods. These strategies are foundational to understanding the synthesis of more complex derivatives like 4,6-diazaspiro[2.4]heptane-5,7-dione.
Cyclization Reactions and Spiro-annulation Approaches
Cyclization and spiro-annulation are primary methods for creating spirocyclic systems. One common approach involves the cyclopropanation of methylenecyclopentanes. For instance, the reaction of fulvenes with sulfur ylides is a widely used method for producing spiro[2.4]hepta-4,6-diene derivatives. researchgate.net Similarly, catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium catalysts yields mono- and dicyclopropanated products. researchgate.net
Spiro-annulation strategies often involve intramolecular reactions to form the spirocyclic junction. Ruthenium(II)-catalyzed [4+1] oxidative annulation has been successfully employed to create spiro-indazolones, showcasing a modern approach to spirocycle synthesis under mild, aerobic conditions. nih.govrsc.org Another technique involves the diallylation of gem-dibromocyclopropanes followed by a ring-closing metathesis reaction using Grubbs' catalyst to form arylspiro[2.4]hept-5-enes in good yields. researchgate.net These methods highlight the versatility of transition-metal catalysis in constructing the spiro[2.4]heptane core.
A general route to 5-azaspiro[2.4]heptane derivatives, which are structurally related to the target compound, starts from 4-hydroxyproline. The synthesis involves oxidation to a ketone, followed by an olefination reaction (e.g., Wittig reaction) to form an olefin, and subsequent cyclopropanation of the double bond. google.com
Condensation and Cyclization of Amino Acid Derivatives in Diketopiperazine Formation
The this compound core contains a cyclic diamide (B1670390) structure analogous to a diketopiperazine (DKP). DKPs are six-membered rings typically formed from the condensation of two α-amino acids. wikipedia.org This intramolecular cyclization is a significant degradation pathway for peptides, especially during synthesis and storage. nih.govresearchgate.net The reaction involves a nucleophilic attack of the N-terminal amino group on the amide carbonyl between the second and third amino acid residues, cleaving the first two amino acids to form the stable DKP ring. acs.org
The propensity for DKP formation is influenced by several factors, including the peptide sequence, solvent, and temperature. nih.govdigitellinc.com Peptides with proline as the second amino acid are particularly susceptible to this reaction. acs.org The intrinsic stability of the six-membered cyclic dipeptide provides the driving force for this transformation. researchgate.net Understanding the mechanisms of DKP formation is crucial as similar principles of intramolecular aminolysis can be applied to the synthesis of related heterocyclic diones like this compound.
Specific Preparative Routes to the this compound Core
Synthesizing the specific this compound core requires methodologies that can efficiently form the heterocyclic ring containing a nitrogen-nitrogen bond, fused in a spirocyclic manner to a cyclopropane ring.
N-N Bond Formation Methodologies
The formation of the N-N bond is a critical step in constructing the this compound core. Over the past decade, N-N bond formation has become a powerful strategy for building valuable heterocycles. thieme-connect.comresearchgate.net These methods can be broadly classified as intramolecular and intermolecular reactions. Direct N-N coupling of nitrogen sources like amines provides a convergent synthetic strategy for producing heterocycles containing the N-N motif. sioc-journal.cn
The challenge in N-N bond formation lies in overcoming the inherent nucleophilicity of nitrogen atoms. acs.org Methodologies often involve transition-metal catalysis or oxidative conditions to facilitate the coupling. For instance, a synthesis of 2-aminoindazole derivatives utilizes phenyliodine(III) diacetate (PIDA) as an oxidant to promote an intramolecular cyclization via N-N bond formation from corresponding hydrazones at ambient temperature. researchgate.net This metal-free approach highlights the potential for oxidative methods in creating the diaza-dione ring system.
| Methodology | Key Features | Typical Reagents/Conditions | Relevance to Target Synthesis |
|---|---|---|---|
| Intramolecular Oxidative Coupling | Forms N-N bond and ring simultaneously. | Oxidants like PIDA, hypervalent iodine reagents. | Direct route to the cyclic hydrazine (B178648) core from a suitable acyclic precursor. |
| Intermolecular Coupling | Couples two different nitrogen-containing fragments. | Transition metal catalysts (e.g., copper), anodic oxidation. thieme-connect.com | A stepwise approach where the N-N bond is formed before cyclization. |
| Reductive Cyclization | Often involves the reduction of nitro or nitroso groups followed by cyclization. | Reducing agents, electrochemical methods. researchgate.net | Applicable if starting materials contain oxidized nitrogen functionalities. |
Cycloaddition Reactions (e.g., Formal [3+2] Cycloaddition, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for constructing heterocyclic and spirocyclic systems with high stereocontrol. A formal [4+1] annulation reaction between fused 1H-pyrrole-2,3-diones and diazooxindoles has been developed to synthesize spiro[dihydrofuran-2,3'-oxindoles], demonstrating a catalyst-free approach to spiro-fused heterocycles. beilstein-journals.orgbeilstein-journals.org
1,3-Dipolar cycloadditions are particularly useful for synthesizing five-membered heterocycles. The reaction of nitrile oxides with the C=N bonds of 5-iminohydantoins chemo- and regioselectively produces hydantoin (B18101)/1,2,4-oxadiazoline spiro-compounds. nih.gov Similarly, azomethine ylides generated from proline can undergo [3+2] cycloaddition with various dipolarophiles to create spirocyclic adducts. researchgate.net Electrochemical [3+2] cycloadditions represent a modern, sustainable approach to heterocycle synthesis. researchgate.net The application of such a strategy, perhaps using a cyclopropylidene-containing 1,3-dipole or a dipolarophile, could provide a direct route to the this compound core.
| Reaction Type | Reactants | Product Type | Potential Application |
|---|---|---|---|
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azomethine Ylide, Nitrile Oxide) + Dipolarophile | Five-membered heterocycle | Reaction of a cyclopropane-containing component with a suitable dipole/dipolarophile to form the diaza-dione ring. |
| [4+1] Annulation | Four-atom component (e.g., enone) + One-atom component (e.g., carbene source) | Five-membered spirocycle | Construction of the spiro-fused ring system. beilstein-journals.orgbeilstein-journals.org |
| [4+3] Cycloaddition | Diene + Allylic Cation equivalent | Seven-membered ring | Less directly applicable but demonstrates the power of cycloadditions in spirocycle synthesis. rsc.org |
Oxidative Cyclization Strategies
Oxidative cyclizations are key transformations in natural product biosynthesis and synthetic chemistry, enabling the formation of rings through redox chemistry. nih.gov These reactions can forge new bonds at unactivated sites, often using radical mechanisms. nih.gov For example, Scholl-type oxidative cyclizations mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) have been used to convert N-aryl benzamides into dibenzo[e,g]isoindol-1-ones, demonstrating a C-C bond formation adjacent to an amide nitrogen. science.gov
A related strategy could involve an oxidative N-N bond formation within a pre-formed spirocyclic precursor. The direct oxidative cyclization of 1,5-dienes is a valuable method for preparing substituted tetrahydrofurans, showcasing how oxidation can trigger ring formation. nih.gov Applying this principle, an appropriately substituted cyclopropyl-containing di-amide or di-amine precursor could undergo an intramolecular oxidative N-N coupling to yield the desired this compound. Such a strategy would be atom-economical and could potentially be catalyzed by various metal complexes or mediated by chemical oxidants. science.gov
Reacting Precursors with Diketone and Amine Functionalities
The construction of the this compound core can be achieved through the reaction of precursors containing both diketone and amine functionalities. This approach involves the cyclization of a suitably substituted cyclopropane derivative bearing groups that can form the hydantoin ring. For instance, the synthesis of novel N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives involves a multi-step process where the spiro-hydantoin ring is formed from precursors that ultimately provide the necessary diketone and amine components for cyclization. researchgate.netnih.gov While the direct reaction of a cyclopropane-1,1-dicarboxylic acid derivative with an amine and a cyclizing agent is a common strategy for forming similar spirohydantoin structures, the specific precursors for the parent this compound would involve cyclopropane-1,1-dicarbonyl compounds reacting with a source of nitrogen, such as urea (B33335) or a related compound, to form the diazacyclic dione (B5365651) system.
Synthesis of Substituted this compound Derivatives
Strategies for Alkyl and Aryl Substitution at the Cyclopropane Ring
Substitution at the cyclopropane ring of the this compound system is a key strategy for diversifying the core structure and exploring its structure-activity relationships. The introduction of alkyl and aryl groups can be accomplished by starting with appropriately substituted cyclopropane precursors. For example, the synthesis of 1,1-dimethyl-4,6-diazaspiro[2.4]heptane-5,7-dione derivatives begins with 2,2-dimethylcyclopropane-1,1-dicarboxylic acid derivatives. researchgate.netnih.gov This highlights a general approach where the desired substitution on the cyclopropane ring is incorporated into the starting materials prior to the formation of the hydantoin ring.
Catalytic cyclopropanation of olefins with diazo compounds is a powerful method for creating substituted cyclopropane rings that can then be further elaborated into the target spiro-compounds. researchgate.net For instance, the reaction of an alkene with a diazomalonate in the presence of a suitable catalyst can generate a cyclopropane-1,1-dicarboxylate, which is a direct precursor to the spiro-dione system after subsequent reactions to form the hydantoin ring.
Table 1: Examples of Substituted Cyclopropane Precursors
| Substituent at Cyclopropane Ring | Precursor Example |
| 1,1-dimethyl | 2,2-dimethylcyclopropane-1,1-dicarboxylic acid |
| Phenyl | 1-methylidene-2-phenylcyclopropane (for further elaboration) |
This table provides examples of precursors that can be used to introduce specific substituents onto the cyclopropane ring of the this compound scaffold.
Introduction of Sulfonamide Moieties via Amine Precursors
A significant area of investigation involves the incorporation of sulfonamide functionalities into derivatives of this compound, often to explore their potential biological activities. researchgate.netnih.gov The most common method for introducing a sulfonamide group is by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comekb.egresearchgate.net
In the context of this compound, this is typically achieved by first synthesizing a derivative that contains a primary or secondary amine. For example, a precursor such as N-(2-aminoethyl)-4,6-diazaspiro[2.4]heptane-5,7-dione can be reacted with various sulfonyl chlorides to yield a series of sulfonamide derivatives. researchgate.netnih.gov This modular approach allows for the synthesis of a library of compounds with different sulfonamide moieties.
Table 2: Synthesis of Sulfonamide Derivatives
| Amine Precursor | Sulfonyl Chloride | Resulting Sulfonamide Derivative |
| N-(2-aminoethyl)-1,1-dimethyl-4,6-diazaspiro[2.4]heptane-5,7-dione | 4-Fluorobenzenesulfonyl chloride | N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-fluorobenzenesulfonamide researchgate.netnih.gov |
| N-(2-aminoethyl)-1,1-dimethyl-4,6-diazaspiro[2.4]heptane-5,7-dione | 4-Methylbenzenesulfonyl chloride | N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-methylbenzenesulfonamide researchgate.netnih.gov |
This table illustrates the synthesis of sulfonamide derivatives from an amine-functionalized this compound precursor.
Derivatization through Reaction with Thiols
The derivatization of the this compound scaffold can also be achieved through reactions involving thiols. While direct reaction with the dione itself might be challenging, precursors to the spirocycle can be functionalized with thiols. For instance, if the synthesis starts from a precursor containing a suitable leaving group, nucleophilic substitution with a thiol could introduce a thioether linkage.
Alternatively, a more common strategy involves the reaction of thiols with related heterocyclic systems or precursors that can be converted to the desired spiro-compound. The direct oxidative conversion of thiols with an amine source in the presence of an oxidizing agent can lead to the formation of sulfonamides, which as discussed, is a key derivatization strategy. frontiersrj.com
Catalytic Approaches in the Synthesis of this compound Analogs
Lewis Acid Catalysis in Cycloaddition Reactions
Lewis acid catalysis plays a crucial role in various cycloaddition reactions that can be employed to construct the core structures or key intermediates for this compound analogs. nih.gov For example, the formation of substituted cyclopropanes, which are precursors to the spiro-system, can be achieved through Lewis acid-catalyzed reactions.
While direct Lewis acid-catalyzed cycloaddition to form the this compound ring system is not extensively documented, the principles of Lewis acid catalysis are applied in related synthetic transformations. For instance, Lewis acids can activate dienophiles in Diels-Alder reactions or promote other pericyclic reactions that could be used to build complex molecular architectures that incorporate the spiro-dione motif. nih.gov The use of Lewis acids like ytterbium(III) triflate has been shown to catalyze the [2+3]-cycloaddition of enoldiazoacetates with donor-acceptor cyclopropanes, a reaction that constructs functionalized carbocycles. nih.gov Similarly, BF3·Et2O is a common Lewis acid used to catalyze cycloaddition reactions. researchgate.net
Base-Catalyzed Cyclization Processes
Base-catalyzed cyclization is a cornerstone in the synthesis of hydantoin rings, including the spirocyclic variant this compound. This process typically follows the formation of an appropriate acyclic precursor, such as a ureido ester or a related intermediate, which then undergoes an intramolecular cyclization reaction upon treatment with a base to form the stable five-membered hydantoin ring. acs.org
One common synthetic route involves the reaction of an amino acid precursor with an isocyanate to form a ureido acid, which can then be cyclized. In the context of spiro-hydantoins, a cyclic amino acid or a precursor that can generate the spirocyclic center is employed. For the synthesis of spiro-hydantoins, a key intermediate is often a resin-bound cyclic α,α-disubstituted α-amino ester. The cyclization cleavage of a resin-bound intermediate, after coupling with an isocyanate, is frequently accomplished using a base to yield the desired spiro-hydantoin. acs.org
The choice of base and reaction conditions can influence the efficiency of the cyclization. Common bases used in these transformations include alkali metal hydroxides, alkoxides, and amines. The reaction is often carried out in a suitable solvent that can facilitate the deprotonation and subsequent intramolecular nucleophilic attack that leads to ring closure.
The general mechanism for the base-catalyzed cyclization to form a hydantoin ring involves the deprotonation of a nitrogen atom in the ureido intermediate. This is followed by an intramolecular nucleophilic attack of the resulting anion on a carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group, such as an alkoxide from an ester, results in the formation of the hydantoin ring.
The following table summarizes representative conditions for base-catalyzed cyclization in the synthesis of hydantoin derivatives, which are applicable to the formation of this compound.
Table 1: Illustrative Conditions for Base-Catalyzed Hydantoin Synthesis
| Precursor | Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Ureido ester | Sodium Ethoxide | Ethanol | Reflux | 5-substituted hydantoin |
| α-amino amide | Triphosgene/Base | Dichloromethane | Room Temperature | 5,5-disubstituted hydantoin |
Principles of Green Chemistry in the Synthesis of this compound Scaffolds
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound to create more sustainable and environmentally friendly processes. benthamdirect.comeurekaselect.com This involves the use of greener solvents, alternative energy sources, and the development of one-pot reactions to minimize waste and energy consumption. zenodo.org
One of the key areas of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water is considered a green solvent, and methodologies for the synthesis of hydantoins in aqueous media have been developed. beilstein-journals.org For instance, a microwave-assisted, one-pot synthesis of hydantoins from amino acids has been successfully carried out in water, eliminating the need for volatile and often toxic organic solvents. beilstein-journals.org
Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. organic-chemistry.org The microwave-assisted synthesis of hydantoins can be performed under solvent-free conditions, further enhancing the green credentials of the process. organic-chemistry.org This approach aligns with the principle of preventing waste at the source.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green approach applicable to hydantoin synthesis. The preparation of 5- and 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate (B1221674) has been achieved in a planetary ball mill. acs.org This solvent-free method proceeds in good yields and often without the need for purification, making it an attractive green alternative. acs.org
The following table outlines several green chemistry approaches that can be applied to the synthesis of this compound and related hydantoin scaffolds.
Table 2: Green Chemistry Approaches in Hydantoin Synthesis
| Green Chemistry Principle | Application in Hydantoin Synthesis | Advantages |
|---|---|---|
| Use of Safer Solvents | Synthesis in water or ionic liquids. benthamdirect.combeilstein-journals.org | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis. organic-chemistry.org | Faster reaction times, often higher yields. |
| Waste Prevention | Solvent-free mechanochemical synthesis. acs.org | Elimination of solvent waste, simplified workup. |
| Atom Economy | One-pot, multi-component reactions (e.g., modified Bucherer-Bergs). mdpi.com | Reduced number of synthetic steps and byproducts. |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, addressing the growing demand for environmentally responsible chemical manufacturing.
Structural Characterization and Spectroscopic Elucidation of 4,6 Diazaspiro 2.4 Heptane 5,7 Dione and Its Derivatives
X-ray Crystallographic Analysis for Stereochemical Assignment and Molecular Geometry
Single-crystal X-ray diffraction is the most powerful method for the unequivocal determination of the three-dimensional structure of spirohydantoins in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. For spirocyclic systems like 4,6-diazaspiro[2.4]heptane-5,7-dione, X-ray analysis is crucial for confirming the spiro-fusion and establishing the relative stereochemistry of substituents. mdpi.comresearchgate.net
In derivatives of spirohydantoins, the crystal structure reveals the precise spatial arrangement of the atoms, allowing for the absolute assignment of stereocenters. mdpi.com For instance, in complex substituted spirooxindole-hydantoin derivatives, X-ray analysis has been used to confirm the trans-relationship between specific carbonyl groups and the cis-relationship with protons on the adjoining ring. mdpi.com The analysis also elucidates intermolecular interactions, such as hydrogen bonding networks involving the N-H groups of the hydantoin (B18101) ring and carbonyl oxygens, which stabilize the crystal packing. nih.gov It has been noted that in cases where NMR spectroscopy may be insufficient to assign a structure, single-crystal X-ray diffraction analysis is typically used for confirmation. beilstein-journals.orgnih.gov
Crystallographic data for related spirohydantoin structures are typically deposited in crystallographic databases and are characterized by specific parameters.
| Parameter | Typical Value/System for Spirohydantoin Derivatives | Reference |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |
| Space Group | P2₁/c, C2/c, or P-1 | nih.govmdpi.com |
| Molecules per Unit Cell (Z) | 2, 4, or 8 | nih.govmdpi.com |
| Key Bond Length (C=O) | ~1.20 - 1.22 Å | mdpi.com |
| Key Bond Length (C-N) | ~1.35 - 1.40 Å | mdpi.com |
| Key Feature | Planarity of the hydantoin ring | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of spirohydantoins in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments provide detailed information about the chemical environment of each atom and their connectivity.
The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons of the cyclopropane (B1198618) ring would appear as a complex multiplet, while the two N-H protons of the hydantoin ring would typically appear as a broad singlet. The chemical shift of the N-H protons can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides key information about the carbon framework. The most characteristic signals in spirohydantoins are the spiro-carbon and the two carbonyl carbons. The spiro-carbon, being a quaternary carbon atom linked to four other atoms, typically resonates at a distinct chemical shift. bas.bg The two carbonyl carbons (C5 and C7) usually appear at the downfield end of the spectrum (>150 ppm). bas.bguctm.edu
| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Cyclopropane CH₂ | ¹H | ~1.0 - 2.0 | General spiro-alkane knowledge |
| Hydantoin N-H | ¹H | ~7.5 - 11.0 (broad) | mdpi.com |
| Cyclopropane CH₂ | ¹³C | ~15 - 30 | General cyclopropane knowledge |
| Spiro-Carbon (C3) | ¹³C | ~60 - 75 | bas.bguctm.edu |
| Carbonyl Carbons (C5, C7) | ¹³C | ~155 - 180 | mdpi.combas.bguctm.edu |
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations among the protons of the cyclopropane ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would link the proton signals of the cyclopropane ring to their corresponding carbon signals. bas.bg
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can validate the molecular formula of this compound (C₅H₆N₂O₂) with high accuracy. The experimentally measured mass is compared to the calculated exact mass, with a small mass error (typically <5 ppm) confirming the proposed formula.
For the parent compound, several adducts can be predicted for analysis. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 127.05021 |
| [M+Na]⁺ | 149.03215 |
| [M+K]⁺ | 165.00609 |
| [M-H]⁻ | 125.03565 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern of spirohydantoins can reveal information about the stability of the rings and the nature of substituents.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be dominated by characteristic absorption bands.
N-H Stretching: The hydantoin N-H groups typically show a strong, often broad, absorption band in the region of 3100-3400 cm⁻¹. nih.gov
C-H Stretching: The sp³ C-H stretching vibrations of the cyclopropane ring are expected to appear just below 3000 cm⁻¹.
C=O Stretching: The most intense and characteristic peaks in the spectrum are from the carbonyl (C=O) groups of the dione (B5365651). These typically appear as strong absorptions in the range of 1700-1780 cm⁻¹. nih.gov The exact position can be influenced by hydrogen bonding and ring strain.
Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations.
Elemental Analysis for Compositional Verification
Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This classical technique is used to determine the empirical formula of a compound, which can then be compared with the molecular formula obtained from mass spectrometry. For a synthesized compound, the experimentally found percentages must agree closely with the calculated theoretical values to confirm its purity and elemental composition. nih.govbas.bg
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 47.62 |
| Hydrogen (H) | 4.80 |
| Nitrogen (N) | 22.21 |
| Oxygen (O) | 25.37 |
The close correlation between the "found" and "calculated" values in an experimental setting provides strong evidence for the compound's identity and purity. nih.gov
Computational and Theoretical Studies on 4,6 Diazaspiro 2.4 Heptane 5,7 Dione
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in understanding how ligands such as 4,6-diazaspiro[2.4]heptane-5,7-dione derivatives interact with their biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.
For spirohydantoin-based compounds, docking studies have been crucial in identifying potential therapeutic targets and explaining their structure-activity relationships (SAR). For instance, derivatives of this scaffold have been investigated as anticonvulsant agents, with voltage-gated sodium channels being a primary target. jscimedcentral.commedcraveonline.com Molecular docking studies have shown that these molecules can fit into the channel's inner pore, interacting with key amino acid residues and stabilizing the inactive state of the channel. jscimedcentral.com
More recently, spirohydantoin derivatives have been identified as potent and selective inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). nih.govresearchgate.net Docking simulations were instrumental in the discovery and optimization of these inhibitors. acs.orgnih.gov These studies revealed that the spirohydantoin core can form crucial hydrogen bonds and van der Waals interactions within the Lys-CoA binding pocket of the p300 HAT domain. researchgate.net An X-ray co-crystal structure of a spirohydantoin derivative bound to the p300 HAT domain confirmed the binding mode predicted by computational models, highlighting interactions with key residues. researchgate.net
| Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score | Reference |
| Spirohydantoin Anticonvulsants | Voltage-gated sodium channel (NaVAb) | Amino acid residues in the inner pore | Docking score: -8.01 to -9.57 | medcraveonline.com |
| Spirohydantoin p300/CBP Inhibitors | p300 Histone Acetyltransferase (HAT) domain | Not specified in abstract | IC50 = 170 nM (for optimized lead) | nih.gov |
| Murrayanine-hydantoin analogs | NaVAb voltage-gated sodium channel | Amino acid residues in the active site | Docking score: -9.57 | medcraveonline.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and bioactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govmdpi.com
For spiro compounds, DFT calculations have been used to determine these FMO properties. mdpi.comresearchgate.net For instance, in a study of a novel spiro compound, the HOMO-LUMO energy gap was calculated to be smaller than that of a related analogue, suggesting higher reactivity, which was consistent with in vitro assay results. mdpi.com The distribution of electron density in the HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack, respectively.
| Compound/Derivative Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Novel Spiro Compound 4 | DFT | Not specified | Not specified | Smaller than analogue 5 | mdpi.com |
| 2´-hydroxychalcone derivatives | DFT | Not specified | Not specified | 0.14382 (for compound 1) | researchgate.net |
| Spirostans | DFT | Varied | Varied | Varied | mdpi.com |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Quantum chemical calculations can generate detailed charge distribution data and molecular electrostatic potential (MEP) maps. MEP maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor sites. For drug design, MEPs can help in identifying pharmacophoric features and optimizing ligand-receptor complementarity.
Conformational Analysis and Energy Landscapes of the Spiro[2.4]heptane Core
The three-dimensional conformation of a molecule is critical to its biological activity. The spiro[2.4]heptane core of this compound introduces significant conformational constraints. The fusion of the cyclopropane (B1198618) and hydantoin (B18101) rings at a single carbon atom creates a rigid structure with specific spatial arrangements of substituents.
Conformational analysis of such spirocyclic systems involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov Computational methods like molecular mechanics and quantum mechanics can be used to calculate the energies of different conformations and map the energy landscape. For polyspiro 1,3-dioxane (B1201747) compounds, dynamic NMR experiments have been used to study the interconversion between different configurational isomers. rsc.org The stereochemistry of the spiro center is also a critical factor, as different stereoisomers can exhibit vastly different biological activities. For example, in the case of spirohydantoin inhibitors of p300/CBP, a strong preference for the (R)-stereoisomer at the spiro center was observed, with the (3R)-hydroxy epimer being 60-fold more potent than the (3S)-hydroxy epimer. nih.gov
Mechanistic Predictions of Chemical Reactions and Transformations
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. nih.gov One of the common synthetic routes to spirohydantoins is the Bucherer-Bergs reaction. mdpi.com Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. This can help in optimizing reaction conditions to improve yields and selectivity. For instance, computational studies on the Bucherer-Bergs reaction could clarify the factors that control the stereochemical outcome, leading to the preferential formation of one spiro isomer over another. mdpi.com
Furthermore, computational methods can be used to predict the metabolic fate of this compound and its derivatives. By modeling the interactions with metabolic enzymes like cytochrome P450s, it is possible to predict potential sites of metabolism and the structures of the resulting metabolites.
In Silico Prediction of Biological Activity and Receptor Target Identification
In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity of compounds and to identify their potential molecular targets. actapharmsci.com For this compound and its analogues, various computational approaches can be applied.
Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with their biological activity. For anticonvulsant spirohydantoins, QSAR models can be developed to predict the activity of new derivatives based on calculated molecular descriptors.
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can then be used to screen virtual compound libraries for new molecules that fit the pharmacophore model and are therefore likely to be active.
Reverse docking, or target fishing, is another in silico technique used to identify potential protein targets for a given compound. In this approach, the molecule of interest is docked against a large library of protein structures, and the proteins with the best binding scores are identified as potential targets. This can be particularly useful for identifying the mechanism of action of a compound or for finding new therapeutic applications (drug repositioning). For instance, in silico screening of spirohydantoin derivatives has been successful in identifying their potential as anticonvulsants and p300/CBP inhibitors. jscimedcentral.comnih.govresearchgate.netnih.gov
| Compound Class | Predicted Biological Activity | In Silico Method | Potential Receptor Target(s) | Reference |
| Spirohydantoin derivatives | Anticonvulsant | Molecular Docking | Voltage-gated sodium channels | jscimedcentral.com |
| Piperidinespirohydantoins | Anticonvulsant | Virtual Screening | Voltage-gated sodium channels | jscimedcentral.com |
| Spirohydantoin derivatives | p300/CBP Inhibition | Virtual Ligand Screening, Docking | p300/CBP histone acetyltransferases | nih.govresearchgate.netacs.orgnih.gov |
| Murrayanine-hydantoin analogs | Anticonvulsant | Molecular Docking | NaVAb voltage-gated sodium channel | medcraveonline.com |
Mechanistic Investigations of Biological Interactions of 4,6 Diazaspiro 2.4 Heptane 5,7 Dione Derivatives
Enzyme Inhibition Mechanisms and Target Identification Studies
Detailed searches of scientific databases and literature did not yield specific studies on the enzyme inhibition mechanisms of 4,6-diazaspiro[2.4]heptane-5,7-dione derivatives for the targets outlined below.
No specific research was found detailing the inhibition of carbonic anhydrase isozymes by derivatives of this compound. Therefore, no data on their inhibition profile or mechanism of action against CAs is available at this time.
There is no available scientific literature that investigates or identifies derivatives of this compound as inhibitors of Aggrecanase-2 (ADAMTS-5). Mechanistic studies on how such compounds might interact with this enzyme have not been published.
A review of the current scientific literature did not reveal any studies focused on the inhibition of protein kinases by compounds derived from this compound. Consequently, information regarding their potential interaction with protein kinase inhibition pathways is not available.
No published research was identified that describes the investigation of this compound derivatives as inhibitors of Cyclooxygenase-2 (COX-2). As such, there is no information on their inhibitory activity or mechanism of action against this enzyme.
While the core structure of this compound may be of interest in medicinal chemistry, no specific studies detailing its derivatives' general protease inhibition mechanisms were found in the public domain.
Receptor Binding Affinity and Selectivity Profiling
A thorough search of scientific literature yielded no specific data on the receptor binding affinity and selectivity profiles of this compound derivatives. Research on related spirocyclic compounds has explored their affinity for various receptors, but these findings are not directly applicable to the specified this compound core structure.
Parathyroid Hormone 1 Receptor (PTH1R) Agonism
Current scientific literature does not provide any information regarding the agonistic activity of this compound derivatives on the Parathyroid Hormone 1 Receptor (PTH1R).
GABA Receptor Modulatory Activity (e.g., Benzodiazepine-binding site of GABAA)
The GABAA receptor, a ligand-gated ion channel, is a primary target for many anticonvulsant drugs. These drugs often act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). One of the most well-characterized modulatory sites on the GABAA receptor is the benzodiazepine-binding site, located at the interface between the α and γ subunits. nih.govnih.gov
While direct studies on the interaction of this compound derivatives with the benzodiazepine-binding site are not extensively detailed in the available literature, their demonstrated efficacy in seizure models sensitive to GABAergic modulation suggests a potential interaction with the GABAA receptor complex. The anticonvulsant activity of this class of compounds in the subcutaneous pentylenetetrazole (scPTZ) screen, a model known to be sensitive to drugs that enhance GABAergic neurotransmission, further supports this hypothesis. nih.gov The binding of a ligand to the benzodiazepine (B76468) site typically increases the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization. nih.gov
Table 1: Key Residues in the Benzodiazepine Binding Pocket of the GABAA Receptor
| Subunit | Key Residues for Ligand Binding |
| α | Histidine (e.g., H102 in human α1), Tyrosine, Phenylalanine, Arginine |
| γ | Phenylalanine, Methionine, Threonine, Glutamate |
This table provides a generalized overview of key amino acid residues that contribute to the formation of the benzodiazepine binding pocket at the α/γ subunit interface of the GABAA receptor. nih.gov
Chemical Reactivity with Biological Nucleophiles (e.g., Electrophilic Aminating Agent Behavior)
The chemical structure of this compound, a spirohydantoin, suggests potential electrophilic properties. The dicarbonyl system within the hydantoin (B18101) ring can withdraw electron density, rendering the nitrogen atoms susceptible to acting as leaving groups in nucleophilic substitution reactions. This characteristic is the basis for the behavior of some related compounds as electrophilic aminating agents.
In a biological context, this electrophilicity could lead to covalent interactions with endogenous nucleophiles such as the thiol groups of cysteine residues in proteins or the amine groups of amino acids and nucleic acid bases. While specific studies demonstrating the electrophilic aminating agent behavior of this compound with biological nucleophiles have not been reported, the potential for such reactivity exists based on its chemical structure.
Molecular Basis of Anti-Seizure Activity in Established Models
Derivatives of this compound have demonstrated significant anti-seizure activity in preclinical animal models, primarily the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov These models are instrumental in the early-stage screening of potential anticonvulsant drugs and provide insights into their potential mechanisms of action.
The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that inhibit voltage-gated sodium channels. The ability of this compound derivatives to suppress seizure spread in this model suggests a potential mechanism involving the modulation of neuronal excitability through voltage-gated ion channels.
The scPTZ test, on the other hand, is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission. The efficacy of these compounds in the scPTZ model points towards a mechanism involving the potentiation of GABAA receptor function.
One notable derivative, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, has shown a median effective dose (ED50) of 12.5 mg/kg in the MES test in mice. nih.gov The median toxic dose (TD50) for this compound was 310 mg/kg, resulting in a protective index (PI = TD50/ED50) of 24.8, which compares favorably to the established anticonvulsant phenytoin. nih.gov
Table 2: Anticonvulsant Activity of a Lead this compound Derivative
| Compound | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | MES (mice) | 12.5 | 310 | 24.8 |
Data sourced from He et al., 2010. nih.gov
Modulation of Specific Biochemical Pathways (e.g., p-Aminobenzoic Acid Interference)
There is no information in the current scientific literature to suggest that this compound or its derivatives interfere with the p-Aminobenzoic acid (PABA) pathway. PABA is a precursor for folate synthesis in bacteria, and interference with this pathway is a mechanism of action for sulfonamide antibiotics. wikipedia.orgnih.gov
Structure Activity Relationship Sar Studies and Rational Derivatization of 4,6 Diazaspiro 2.4 Heptane 5,7 Dione
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of 4,6-diazaspiro[2.4]heptane-5,7-dione derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and target specificity.
Research into spirohydantoin-based inhibitors of p300/CBP histone acetyltransferases has demonstrated the critical role of substituents on different parts of the molecule. For instance, modifications at the 3-position of a spirohydantoin indane moiety were explored to address potential metabolic liabilities. This led to the finding that while sulfone, ketone, and hydroxyl groups were well-tolerated, the introduction of a fluoro substituent resulted in a more than 10-fold increase in enzymatic potency. spirochem.com X-ray crystallography revealed that the more active (3R)-fluoro epimer could engage in a hydrogen bonding interaction with the backbone amide of Tyr-1446, whereas the less active (3S) epimer was predicted to have a steric clash. spirochem.com
Furthermore, the substituent at the C(5) position of the spirohydantoin ring has been shown to be crucial for activity. The replacement of a urea (B33335) group with a methylpyrazole at this position led to a marked improvement in both enzymatic and cellular activity, as well as enhanced membrane permeability. spirochem.com Further optimization of this pyrazole (B372694) moiety showed that while substitution was tolerated, it did not provide an additional boost in activity. spirochem.com
In the context of spiro-2-chalcogenimidazolones, which share the spirohydantoin core, the nature of substituents at the N(1) and N(3) positions of the imidazolone (B8795221) ring, as well as the exocyclic methylene (B1212753) group, has been shown to influence the reactivity and selectivity of cycloaddition reactions. Current time information in Le Flore County, US. It was observed that electron-withdrawing substituents at the N(1) position, such as acetyl, carboxyl, tosyl, and Boc groups, led to less selective reactions compared to an unsubstituted N(1), suggesting that electronic effects can have a stronger impact than steric hindrance. Current time information in Le Flore County, US. Conversely, the electronic properties of substituents at the C(2) and N(3) positions had little effect on the dienophile's reactivity. Current time information in Le Flore County, US. This highlights the differential impact of substituent positioning on the chemical behavior and, by extension, the biological interactions of these molecules.
The following table summarizes the impact of key substitutions on the biological activity of spirohydantoin derivatives:
| Compound/Series | Modification Position | Substituent | Observed Effect on Biological Activity |
| Spirohydantoin Indane | 3-position | Fluoro | >10-fold increase in enzymatic potency. spirochem.com |
| Spirohydantoin Indane | 3-position | Sulfone, Ketone, Hydroxy | Well-tolerated. spirochem.com |
| Spirohydantoin Series | C(5) position | Methylpyrazole | Markedly improved enzymatic and cellular activity; enhanced membrane permeability. spirochem.com |
| Spirohydantoin Series | C(5) position | Substituted Pyrazoles | Tolerated, but no additional boost in activity. spirochem.com |
| Methylenehydantoins | N(1) position | Ac, COOEt, Ts, Boc (electron-withdrawing) | Decreased selectivity in Diels-Alder reactions. Current time information in Le Flore County, US. |
| Thiohydantoins | C(2) and N(3) positions | Various substituents | Little effect on dienophile reactivity. Current time information in Le Flore County, US. |
Design Principles for Enhanced Pharmacological Profiles
The rational design of this compound derivatives with improved pharmacological profiles is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The rigid spirocyclic core of these compounds offers a distinct three-dimensional geometry that can be exploited for precise interactions with target proteins.
A primary design strategy involves leveraging the scaffold's ability to present substituents in well-defined spatial orientations. This allows for the fine-tuning of interactions with specific residues in a binding pocket. For example, the discovery of a novel spirohydantoin inhibitor of p300/CBP histone acetyltransferases was guided by the principle of enhancing target engagement through specific hydrogen bonding interactions, as seen with the introduction of a fluoro substituent. spirochem.com
Another important principle is the modulation of physicochemical properties to improve drug-like characteristics. This includes optimizing lipophilicity, solubility, and membrane permeability. The replacement of a urea moiety with a methylpyrazole in a series of spirohydantoin inhibitors exemplifies this, as it not only improved potency but also significantly enhanced membrane permeability. spirochem.com The goal is to achieve a balance where the compound is sufficiently lipophilic to cross cell membranes but also soluble enough for effective distribution in the body.
Furthermore, the concept of "fragment-based drug design" can be applied to the spirohydantoin scaffold. By identifying small fragment-like molecules that bind to the target, these can be grown, linked, or merged to create more potent leads. The spirohydantoin moiety itself can be considered a privileged 3D fragment that can be functionalized at multiple points to explore new chemical space and establish interactions with different parts of a target protein. nih.gov
Computational modeling and structure-based design are also integral to the rational design process. Molecular docking and dynamics simulations can help predict the binding modes of different derivatives and guide the selection of substituents that are most likely to improve affinity and selectivity. chem-space.com These computational approaches can also help in identifying potential metabolic liabilities, allowing for proactive modifications to improve the compound's pharmacokinetic profile.
Strategic Modification of the Spiro[2.4]heptane Ring System
One approach to modifying this ring system is through the synthesis of analogues with different ring sizes or the introduction of heteroatoms. While specific studies on the systematic modification of the spiro[2.4]heptane moiety within this particular dione (B5365651) are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that altering the carbocyclic framework can lead to improved pharmacological properties. For instance, expanding or contracting one of the rings could alter the bond angles and torsional strain, leading to a different conformational preference and, consequently, a better fit in a target's binding site.
The synthesis of various spiro ring molecules is an active area of research, as they are considered valuable intermediates for medicinally active compounds. mdpi.com For example, the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the antiviral drug ledipasvir, highlights the importance of this specific spirocyclic system in pharmaceuticals. mdpi.com
Furthermore, the introduction of substituents directly onto the spiro[2.4]heptane ring can also be a viable strategy. Depending on the synthetic accessibility, functional groups could be placed on the cyclopropane (B1198618) or cyclopentane (B165970) portions of the ring system. These substituents could then act as additional points of interaction with a biological target or could be used to modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic profile while maintaining its primary biological activity. This involves the substitution of an atom, ion, or group with another that has similar physical or chemical properties.
Within the this compound scaffold, several opportunities for bioisosteric replacement exist. For the hydantoin (B18101) portion (the 4,6-diaza-5,7-dione), one of the carbonyl groups could potentially be replaced with a thiocarbonyl group to yield a thiohydantoin derivative. Such modifications are known to alter the electronic properties and hydrogen bonding capabilities of the molecule, which could lead to different interactions with a biological target.
The spirocyclic carbocyclic framework also presents opportunities for bioisosteric replacement. The cyclopropane ring, for instance, is often used as a bioisostere for other small alkyl groups or even as a rigid replacement for an alkene or a gem-dimethyl group. Conversely, one could explore replacing the cyclopropane ring with other small, strained ring systems like a cyclobutane (B1203170) or an oxetane (B1205548) ring. Such changes would alter the geometry and polarity of the spirocyclic core, potentially leading to improved drug-like properties.
Development of Novel Compound Libraries based on the Spirohydantoin Moiety
The development of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a wide range of chemical entities to identify novel hits. The spirohydantoin moiety, including the this compound scaffold, serves as an excellent foundation for the construction of such libraries due to its rigid three-dimensional structure and multiple points for diversification.
The synthesis of spirohydantoin-based libraries allows for the systematic exploration of the chemical space around this privileged scaffold. By varying the substituents at different positions, a large number of analogues can be generated, each with a unique set of properties. For example, a rapid microwave-assisted synthesis has been developed to create a library of 27 new privileged spirohydantoin fragments. nih.gov These fragments were designed to occupy under-populated regions of chemical space and exhibited high water solubility, a desirable property for potential drug candidates. nih.gov
A key feature of such libraries is the ability to introduce functionalization at distinct vectors, allowing for a comprehensive probing of a target's binding site. The spirohydantoin scaffold can be functionalized at the nitrogen atoms of the hydantoin ring as well as on the spirocyclic carbocyclic ring system. This multi-directional derivatization capability is crucial for generating the structural diversity needed for successful screening campaigns.
The design and synthesis of these libraries often employ combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of final products. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug development. The insights gained from the SAR of these initial hits can then be used to design more focused, second-generation libraries for lead optimization.
Advanced Applications in Chemical Sciences Involving 4,6 Diazaspiro 2.4 Heptane 5,7 Dione
Utility as Building Blocks in Complex Molecule Synthesis
The spirohydantoin core, exemplified by 4,6-diazaspiro[2.4]heptane-5,7-dione, serves as a valuable starting point for the synthesis of more complex molecules. The inherent rigidity of the spiro junction allows for precise spatial arrangement of functional groups, a critical factor in designing molecules that can interact effectively with biological targets. nih.gov This structural feature makes spirocycles like this compound convenient intermediates in the creation of a wide array of structurally diverse, natural-like products. nih.gov
The synthetic utility of related spiro-compounds is well-documented. For instance, 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are crucial intermediates in the synthesis of inhibitors for the Hepatitis C Virus (HCV). google.com The development of practical, large-scale synthetic processes for such spirocyclic building blocks underscores their importance in the production of biologically active molecules. google.com The synthesis of various spiro compounds, often involving multi-step reactions, highlights their role as foundational components for generating molecular complexity. uni.lubiosynth.comnih.gov
Applications in Drug Discovery and Lead Optimization Research
The spirohydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one biological target. nih.govgoogle.com The three-dimensional nature imparted by the spiro center can lead to enhanced biological activity, improved target selectivity, and favorable pharmacokinetic properties compared to flatter aromatic compounds. nih.gov
In the realm of drug discovery, spirohydantoins have been identified as promising templates for lead optimization. nih.gov A notable example is the discovery of a novel, drug-like spirohydantoin that acts as a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferases. mdpi.comresearchgate.net Dysregulation of these enzymes is linked to a variety of human diseases, including cancer, making this spirohydantoin a significant lead candidate for the development of new anti-cancer drugs. nih.govmdpi.com This lead compound demonstrated greater potency in both enzymatic and cellular assays than earlier candidates and lacked certain off-target effects. mdpi.comresearchgate.net
The versatility of the spirohydantoin structure is further demonstrated by its incorporation into compounds designed for various therapeutic areas, including anti-glioblastoma agents and treatments for a range of other disorders. google.combiorxiv.org
Table 1: Examples of Spiro-compounds in Drug Discovery
| Compound Class | Therapeutic Target/Application | Key Findings | Reference(s) |
| Spirohydantoins | p300/CBP Histone Acetyltransferase | Discovery of a potent, selective, and orally bioavailable inhibitor for cancer therapy. | nih.gov, mdpi.com, researchgate.net |
| Spiromustine | Anticancer | A spirohydantoin mustard that penetrates the blood-brain barrier. | rsc.org |
| 5-Azaspiro[2.4]heptane derivatives | Hepatitis C Virus (HCV) NS5A Inhibitors | Serve as key intermediates in the synthesis of antiviral agents. | google.com |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | Soluble Epoxide Hydrolase (sEH) | Identified as highly potent inhibitors and potential drug candidates for chronic kidney disease. |
Exploration in Agrochemical Research and Development
The unique structural characteristics of spiro compounds are also being leveraged in the development of new pesticides. nih.govbiorxiv.org A significant challenge in agriculture is the emergence of pest resistance to existing treatments. Spiro compounds often exhibit novel mechanisms of action, which can help to overcome this resistance. biorxiv.org
Research in this area has produced a variety of spiro compounds with a broad spectrum of activities, including insecticidal, fungicidal, herbicidal, and bactericidal properties. biorxiv.org For example, some spiro derivatives function as insecticides by targeting and inhibiting the enzyme acetyl-CoA carboxylase (ACC) in pests. nih.gov This enzyme is crucial for lipid biosynthesis, and its inhibition leads to insect mortality. nih.gov The analysis of structure-activity relationships (SARs) is a critical step in designing and developing new, highly active spiro-based pesticides. biorxiv.org Heterocyclic compounds, a category that includes this compound, are fundamental to the agrochemical industry.
Potential in Materials Science Research
The applications of spiro compounds extend beyond the life sciences into the field of materials science. Their rigid and well-defined structures are advantageous for creating materials with specific electronic and optical properties. Various spiro scaffolds have been utilized in the development of organic light-emitting diodes (OLEDs) and in the broader field of optoelectronics. nih.gov
Furthermore, certain spiro compounds, such as spirobislactones, have been patented for use as crosslinking reagents in the synthesis of polymeric materials. These materials are intended for applications like automotive coatings, where durability and specific physical properties are essential. nih.gov The incorporation of spiro motifs into polymers can influence their thermal stability, mechanical strength, and other key characteristics, opening avenues for the creation of advanced materials.
Role as Precursors for Pharmacologically Active Agents
The this compound scaffold is a valuable precursor for the synthesis of a variety of pharmacologically active agents. The hydantoin (B18101) moiety itself is a key component in several clinically used drugs. nih.govgoogle.com The synthetic feasibility of the hydantoin core, combined with the ease of introducing diverse substituents, makes it an attractive starting point for building libraries of compounds for biological screening. nih.govgoogle.com
While a direct synthetic lineage to Sulfinpyrazone analogues from this compound is not prominently documented, the role of spirohydantoins as precursors is well-established for other important molecules. For instance, spiromustine, an anticancer agent, is a spirohydantoin mustard derivative. rsc.org The development of such compounds often involves modifying the core spirohydantoin structure to optimize its therapeutic properties. The ability to functionalize the spirohydantoin ring system allows chemists to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile, making it a key precursor in the journey from a simple scaffold to a potent therapeutic agent.
Enzyme Activator Research
In the study of enzyme modulation, small molecules are typically investigated for their inhibitory effects. Indeed, the vast majority of research involving spirohydantoin derivatives, including those related to this compound, has focused on their role as enzyme inhibitors. nih.govmdpi.comresearchgate.net
The discovery and design of small molecule enzyme activators is a significantly more challenging endeavor than developing inhibitors. Activators often function by binding to allosteric sites—locations on the enzyme distinct from the active site—to induce a conformational change that enhances catalytic activity. While there is a growing interest in identifying such molecules for therapeutic benefit, specific research documenting this compound or its derivatives as enzyme activators is not widely available in the current scientific literature. The primary focus remains on their potential as inhibitors for various enzymatic targets.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings for 4,6-Diazaspiro[2.4]heptane-5,7-dione
Academic inquiry specifically focused on this compound is currently in a nascent stage, with a notable absence of dedicated research literature. However, by examining studies on analogous spirohydantoin structures, a scientifically grounded projection of its chemical and biological profile can be formulated. The core structure, which merges a cyclopropane (B1198618) ring with a hydantoin (B18101) moiety, suggests a molecule with significant potential in medicinal chemistry.
The hydantoin ring is a well-established pharmacophore, present in a variety of approved pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. iiarjournals.orgjddtonline.infobohrium.combeilstein-journals.org The spirocyclic nature of this compound introduces conformational rigidity, a desirable trait in drug design that can lead to higher binding affinity and selectivity for biological targets. Research on other spirohydantoins has demonstrated their potential as aldose reductase inhibitors and as agents targeting various receptors in the central nervous system. nih.govnih.gov
The synthesis of spirohydantoins is typically achieved through methods like the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium (B1175870) carbonate. nih.govnih.gov For this compound, a plausible synthetic route would involve cyclopropanone (B1606653) as the ketone precursor. The inherent strain of the cyclopropane ring may present unique challenges and opportunities in its synthesis and reactivity.
Emerging Trends in Spiroheterocycle Chemistry and their Relevance
The broader field of spiroheterocycle chemistry is experiencing a surge of innovation, with several trends directly applicable to the future study of this compound.
One of the most significant trends is the development of novel synthetic methodologies. Advances in catalysis, including photoredox and transition-metal catalysis, are enabling the construction of complex spirocyclic frameworks with high efficiency and stereocontrol. These methods could prove invaluable in overcoming the potential synthetic hurdles associated with the strained cyclopropane ring of this compound. Furthermore, multicomponent reactions are gaining prominence for their ability to generate molecular diversity in a single step, which could be leveraged to create libraries of derivatives of the target compound for biological screening.
Another key trend is the expanding application of computational chemistry. Density Functional Theory (DFT) calculations are increasingly used to predict the structural, electronic, and spectroscopic properties of novel molecules. researchgate.netresearchgate.net Such in silico studies can provide crucial insights into the reactivity and potential biological activity of this compound before embarking on extensive laboratory synthesis, thus accelerating the research and development process.
The exploration of spiroheterocycles in materials science is also a rapidly growing area. The rigid, three-dimensional structures of these compounds can impart unique photophysical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and as sensors. The unique spiro-fusion of a small carbocycle and a polar heterocycle in this compound could lead to interesting solid-state packing and material properties.
| Emerging Trend | Relevance to this compound |
| Novel Synthetic Methodologies | Overcoming synthetic challenges of the strained cyclopropane ring; enabling stereoselective synthesis. |
| Multicomponent Reactions | Efficient generation of derivative libraries for biological screening. |
| Computational Chemistry (DFT) | Prediction of molecular properties, reactivity, and potential biological activity. |
| Materials Science Applications | Exploration of unique photophysical and electronic properties for use in OLEDs and sensors. |
Untapped Research Avenues for this compound
The current lack of direct research on this compound means that a vast landscape of research avenues remains unexplored.
A primary untapped area is the comprehensive investigation of its biological activity . Given the known pharmacological profiles of other spirohydantoins, a systematic screening of this compound against a panel of biological targets is warranted. This could include assays for anticancer, antimicrobial, and neurological activity. iiarjournals.orgbohrium.commdpi.com The unique conformational constraints imposed by the cyclopropane ring may lead to novel and selective biological activities not observed in other hydantoin derivatives.
The synthesis and derivatization of this compound is another key area for future research. The development of an efficient and scalable synthetic route is the first critical step. Subsequently, the functionalization of the hydantoin ring at the N-1 and N-3 positions could yield a library of derivatives with diverse physicochemical properties and biological activities.
Computational and structural studies are also crucial. X-ray crystallographic analysis would provide definitive information about its three-dimensional structure and intermolecular interactions. mdpi.com This, combined with computational modeling, could elucidate structure-activity relationships and guide the design of more potent and selective analogs.
Finally, the potential of this compound in asymmetric catalysis represents an exciting, albeit more speculative, research direction. The chiral spirocyclic scaffold could potentially serve as a ligand for transition metals in catalytic asymmetric transformations.
Interdisciplinary Research Opportunities and Collaborations
The multifaceted potential of this compound opens up numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: Synthetic chemists could collaborate with pharmacologists and biochemists to design, synthesize, and evaluate derivatives of this compound for various therapeutic applications. This would involve a feedback loop where the biological data informs the design of new and improved compounds.
Computational Chemistry and Crystallography: A partnership between synthetic chemists and computational theorists or crystallographers would be highly beneficial. Computational studies can predict the properties of yet-to-be-synthesized molecules, while crystallographic data provides the empirical validation of theoretical models. researchgate.netmdpi.com
Materials Science and Engineering: Collaborations with materials scientists could explore the potential of this compound and its derivatives in the development of novel organic materials. This could involve investigating their optical, electronic, and self-assembly properties.
Biotechnology: There may be opportunities to explore the use of this compound as a molecular probe to study biological processes or as a scaffold for the development of new biocatalysts.
| Collaborating Discipline | Potential Research Focus |
| Pharmacology/Biochemistry | Design and evaluation of derivatives for therapeutic applications. |
| Computational Chemistry | Prediction of molecular properties and guidance of synthetic efforts. |
| Crystallography | Determination of three-dimensional structure and intermolecular interactions. |
| Materials Science | Development of novel organic materials with unique photophysical and electronic properties. |
| Biotechnology | Use as molecular probes or scaffolds for biocatalyst development. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,6-Diazaspiro[2.4]heptane-5,7-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions, such as intramolecular amidation or ring-closing metathesis. For 4,6-diazaspiro derivatives, optimizing solvent polarity (e.g., switching from THF to DMF) and temperature (e.g., reflux vs. room temperature) can enhance cyclization efficiency. Characterization via -NMR and LC-MS is critical to confirm structural integrity. Precedents for similar spiro compounds (e.g., 1-oxa-5-azaspiro derivatives) suggest that catalytic bases like triethylamine may reduce side reactions .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC-UV analysis to monitor degradation products. For hygroscopic compounds like spiro diketones, Karl Fischer titration ensures water content control. Comparative data from PubChem entries for structurally analogous compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) highlight the importance of inert-atmosphere storage to prevent oxidation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) and enzyme inhibition assays (e.g., kinase or protease panels). Marine-derived spiro compounds, such as those from T. hemprichii, have shown anti-inflammatory activity via COX-2 inhibition, which could serve as a template for experimental design .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or pharmacological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model the compound’s electronic structure to predict sites for nucleophilic attack. Molecular docking (AutoDock Vina) against protein databases (PDB) may identify potential targets, such as kinases or GPCRs. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar diazaspiro compounds?
- Methodological Answer : Conduct meta-analyses of existing data to identify variables like assay conditions (e.g., cell line specificity, concentration ranges). For example, discrepancies in cytotoxicity between studies may arise from differences in cell viability protocols (resazurin vs. trypan blue). Replicate key experiments under standardized conditions and apply statistical tools (ANOVA with post-hoc tests) to isolate confounding factors .
Q. How can factorial design optimize the multi-step synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ a factorial design to test variables such as reaction time, catalyst loading, and solvent polarity. For example, varying Pd(OAc) (0.5–2 mol%) and ligand ratios (1:1 to 1:3) in cross-coupling steps can identify optimal conditions. Analyze responses (yield, purity) using software like Minitab to rank factor significance .
Q. What advanced separation techniques (e.g., chiral chromatography) are effective for resolving enantiomers of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Compare elution profiles with racemic mixtures and validate enantiopurity via circular dichroism (CD). Reference CRDC subclass RDF2050104 for membrane and separation technology innovations .
Key Notes
- Synthesis : Prioritize ring-closing strategies validated for analogous spiro systems (e.g., 1-oxa-5-azaspiro derivatives) .
- Characterization : Combine spectroscopic (NMR, IR) and chromatographic (HPLC-MS) methods to confirm stereochemistry.
- Biological Testing : Align assays with established marine compound protocols (e.g., anti-QS activity in P. aeruginosa) to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
